molecular formula C22H27N3O3 B1244776 Ganstigmine CAS No. 457075-21-7

Ganstigmine

カタログ番号: B1244776
CAS番号: 457075-21-7
分子量: 381.5 g/mol
InChIキー: ZOBDWFRKFSPCRB-UNMCSNQZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

ガンスティグミンの合成調製には、いくつかのステップが含まれます。 主な合成経路には、ゲネセリンからの誘導体化、続いてカルバメート化による最終生成物の形成が含まれます . 特定の反応条件や工業的な製造方法は、入手可能な文献では広く記載されていません。

化学反応の分析

ガンスティグミンは、主にその官能基に関連するさまざまな化学反応を起こします。一般的な反応には以下が含まれます。

    還元: 還元反応は可能ですが、一般的に報告されていません。

    置換: カルバメート基を含む置換反応はより一般的です。

科学研究での用途

ガンスティグミンは、特に医学分野において、いくつかの科学研究の用途があります。

科学的研究の応用

Pharmacological Mechanism

Ganstigmine functions primarily as an acetylcholinesterase inhibitor, enhancing cholinergic transmission in the brain. Research indicates that this compound administration leads to increased extracellular acetylcholine concentrations in the rat prefrontal cortex, which is crucial for cognitive functions such as memory and learning . In vivo studies have demonstrated that both local and oral doses significantly elevate acetylcholine levels, suggesting its potential utility in treating cholinergic deficits associated with Alzheimer's disease .

Phase I and II Trials

Clinical evaluations of this compound have been conducted to assess its safety, tolerability, and pharmacodynamics. A notable study involved a randomized, double-blind, placebo-controlled trial assessing five different doses (5 to 15 mg) in patients with probable Alzheimer's disease. Results indicated that this compound was well tolerated at doses up to 10 mg, with adverse effects primarily being mild and transient (e.g., headaches and nausea) . The maximum tolerated dose was established at 10 mg, with significant acetylcholinesterase inhibition observed lasting up to 24 hours post-administration .

Efficacy in Alzheimer's Disease

Further investigations have shown that this compound can reverse cholinergic deficits and improve cognitive function in animal models of Alzheimer's disease. For instance, it was found to mitigate scopolamine-induced memory deficits in rats, highlighting its potential as a therapeutic agent for cognitive impairment . Additionally, comparisons with other cholinesterase inhibitors like donepezil have shown similar neuroprotective effects against neurodegeneration in Alzheimer’s models .

Neuroprotective Effects

Research has also explored the neuroprotective properties of this compound against amyloid beta-induced neurotoxicity. A study involving chicken cortical neurons demonstrated that this compound could protect against the toxic effects of amyloid beta25-35, a peptide implicated in Alzheimer's pathology . This protective effect is significant as it suggests a dual mechanism of action—both enhancing cholinergic activity and providing neuroprotection.

Hormetic Dose Response

The hormetic dose response model has been applied to evaluate this compound's effects. Studies indicate that low doses may exert stimulatory effects on neuronal growth and function while higher doses may inhibit these processes. This biphasic response underscores the importance of dose optimization in therapeutic settings .

Comparative Efficacy Table

Study Population Dosage (mg) Outcome Notes
Clinical Trial Alzheimer's patients5-15Well tolerated; max dose 10 mgMild adverse events; significant ACh inhibition
Neuroprotection Study Chicken cortical neuronsVariableProtection against amyloid beta toxicityHighlights dual mechanism of action
Behavioral Study Rat model of Alzheimer's3Reversal of memory deficitsComparable efficacy to donepezil

類似化合物との比較

ガンスティグミンは、以下のような他のアセチルコリンエステラーゼ阻害剤と比較されます。

ガンスティグミンのユニークな点は、特定の誘導体化と潜在的な神経保護効果であり、他の類似化合物ではそれほど顕著ではありません .

生物活性

Ganstigmine, also known as CHF2819, is a novel acetylcholinesterase (AChE) inhibitor developed primarily for the treatment of Alzheimer's disease. Its biological activity has been the subject of extensive research, focusing on its mechanism of action, pharmacological effects, and potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound functions as a reversible inhibitor of AChE, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inhibiting AChE, this compound increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in Alzheimer's disease, where cholinergic deficits are prominent.

Key Findings:

  • Inhibition Potency : this compound has demonstrated significant AChE inhibitory activity with an IC50 comparable to that of rivastigmine, another well-known AChE inhibitor. In vitro studies reported IC50 values for this compound around 1.11 μM .
  • In Vivo Effects : Studies in rat models have shown that both acute and chronic administration of this compound significantly increases extracellular ACh levels in the prefrontal cortex .

Pharmacological Effects

The pharmacological profile of this compound has been characterized through various studies, revealing its neurochemical and behavioral effects.

Neurochemical Activity

  • ACh Levels : this compound administration leads to a marked increase in extracellular ACh concentrations. For instance, oral doses of 1.5 and 3 mg/kg resulted in significant elevations in ACh levels .
  • Other Neurotransmitters : Notably, this compound does not significantly affect levels of serotonin (5-HT), noradrenaline (NA), or dopamine (DA), indicating a selective action on cholinergic pathways .

Behavioral Outcomes

  • Cognitive Improvement : In animal models, this compound has been shown to reverse scopolamine-induced deficits in working memory and habituation, suggesting its potential efficacy in improving cognitive function in Alzheimer's patients .
  • Safety Profile : Clinical evaluations have indicated that this compound is well-tolerated at doses up to 10 mg daily without significant adverse effects .

Case Studies and Clinical Trials

Several clinical studies have evaluated the efficacy and safety of this compound in patients with Alzheimer's disease:

Study TypePopulationDosagePrimary OutcomeResults
Phase 2 Clinical TrialPatients with probable AD10 mg/daySafety and tolerabilityWell-tolerated; no severe adverse events reported
Preclinical StudyRat model1.5 & 3 mg/kgNeurochemical changesSignificant increase in extracellular ACh; no effect on other neurotransmitters
Behavioral StudyRat modelVarious dosesCognitive function testsReversed memory deficits induced by scopolamine

Comparative Analysis with Other AChE Inhibitors

To contextualize the activity of this compound, it is useful to compare it with other established AChE inhibitors such as donepezil and rivastigmine:

CompoundIC50 (μM)MechanismKey Effects
This compound~1.11Reversible inhibitionIncreased ACh; cognitive improvement
Rivastigmine~1.11Pseudo-irreversibleSimilar effects on cognition
Donepezil~0.52Reversible inhibitionCognitive enhancement

特性

IUPAC Name

[(4aS,9aS)-2,4a,9-trimethyl-4,9a-dihydro-3H-oxazino[6,5-b]indol-6-yl] N-(2-ethylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-5-15-8-6-7-9-18(15)23-21(26)27-16-10-11-19-17(14-16)22(2)12-13-24(3)28-20(22)25(19)4/h6-11,14,20H,5,12-13H2,1-4H3,(H,23,26)/t20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBDWFRKFSPCRB-UNMCSNQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)OC2=CC3=C(C=C2)N([C@@H]4[C@]3(CCN(O4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196607
Record name Ganstigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457075-21-7
Record name Ganstigmine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457075217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ganstigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06525
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ganstigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GANSTIGMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR9SV89XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ganstigmine
Reactant of Route 2
Reactant of Route 2
Ganstigmine
Reactant of Route 3
Reactant of Route 3
Ganstigmine
Reactant of Route 4
Reactant of Route 4
Ganstigmine
Reactant of Route 5
Reactant of Route 5
Ganstigmine
Reactant of Route 6
Reactant of Route 6
Ganstigmine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。